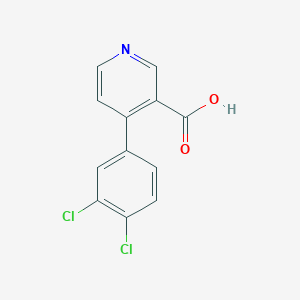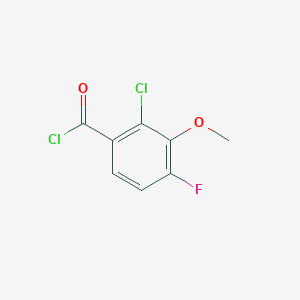![molecular formula C8H11Cl2FO4S B6296889 2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90% CAS No. 119454-06-7](/img/structure/B6296889.png)
2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90% (DCFMTE 90%) is a compound that has a wide range of applications in both scientific research and laboratory experiments. This compound is a derivative of malonic acid and is composed of two chlorine atoms and one fluorine atom, connected to a thio group. DCFMTE 90% is a widely used reagent in both organic synthesis and biochemistry.
Mechanism of Action
DCFMTE 90% works by forming a covalent bond with certain molecules, such as enzymes, proteins, and nucleic acids. This covalent bond helps to stabilize the molecule and can also alter its structure and function. In addition, DCFMTE 90% can also interact with certain molecules to form a non-covalent bond, which can also alter the structure and function of the molecule.
Biochemical and Physiological Effects
DCFMTE 90% has a wide range of biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes, such as acetylcholinesterase. It has also been found to have an anti-inflammatory effect, as well as an effect on the metabolism of carbohydrates and lipids. Furthermore, DCFMTE 90% has been found to have an effect on the immune system, as well as an effect on the development and growth of cells.
Advantages and Limitations for Lab Experiments
DCFMTE 90% has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and is also relatively stable and non-toxic. Furthermore, it is also relatively inexpensive, making it a cost-effective reagent. However, DCFMTE 90% also has some limitations. It is not very soluble in water, and it is also not very stable in the presence of certain compounds, such as acids and bases.
Future Directions
There are several potential future directions for DCFMTE 90%. For example, it could be used to further study the effects of certain compounds on the human body. It could also be used to develop new drugs or treatments for various diseases. Additionally, it could be used to further study the structure and function of enzymes, as well as to synthesize new compounds. Finally, it could also be used to further study the biochemical and physiological effects of DCFMTE 90%.
Synthesis Methods
DCFMTE 90% can be synthesized via a two-step method. The first step involves the reaction of dichloroacetic acid and a thioacetamide reagent. This reaction produces a compound known as 2-chloro-2-thioacetic acid. The second step involves the reaction of 2-chloro-2-thioacetic acid with a fluoromethyl reagent, which produces DCFMTE 90%.
Scientific Research Applications
DCFMTE 90% has been widely used in scientific research, particularly in biochemistry and organic synthesis. It has been used in various studies to investigate the structure and function of enzymes, as well as to study the effects of certain compounds on the human body. It has also been used to synthesize various compounds, such as carbohydrates, lipids, and nucleotides.
properties
IUPAC Name |
diethyl 2-[dichloro(fluoro)methyl]sulfanylpropanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2FO4S/c1-3-14-6(12)5(7(13)15-4-2)16-8(9,10)11/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEDWXRZOOZBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)SC(F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(Benzo[3,4-d]1,3-dioxolen-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6296864.png)
![2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate](/img/structure/B6296871.png)
![(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride](/img/structure/B6296879.png)





![(2R)-1-[(t-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B6296933.png)